1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione
Description
1H-Imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione is a bicyclic heterocyclic compound featuring fused imidazole and thiazole rings with two ketone groups. Its structure is characterized by a rigid bicyclic framework, which confers unique electronic and steric properties. The compound is synthesized via stereoselective cyclization reactions, often starting from L-cysteine derivatives or urea precursors under acidic or thermal conditions . For example, (3S,7aR)-6-benzyl-3-phenyldihydro-3H,5H-imidazo[1,5-c]thiazole-5,7(6H)-dione was synthesized in 85% yield using triphosgene and benzylamine, followed by HCl-catalyzed cyclization .
This compound has garnered attention in medicinal chemistry due to its bioactivity. Derivatives of this scaffold have shown inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in inflammatory pathways, with submicromolar potency . Its CAS registry number is 105126-41-8, with a molecular formula of C₁₂H₁₂N₂O₂S and a molecular weight of 248.30 g/mol .
Properties
IUPAC Name |
3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c8-4-3-1-10-2-7(3)5(9)6-4/h3H,1-2H2,(H,6,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHNGALPNIMBCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NC(=O)N2CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with glyoxal in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation upon exposure to agents such as hydrogen peroxide or potassium permanganate. This reaction typically modifies the heterocyclic ring structure, forming oxidized derivatives with altered chemical properties.
Reduction Reactions
Reduction using agents like sodium borohydride or lithium aluminum hydride converts the compound into reduced derivatives. These reactions may target carbonyl groups, leading to partial or full saturation of the ring system.
Substitution Reactions
Nucleophilic substitution at the imidazole or thiazole rings is achievable using alkyl halides or acyl chlorides. For example:
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Alkylation/Acylation : Reagents such as methyl iodide or acetyl chloride react at specific sites, yielding substituted derivatives with functional groups like methyl or acetyl moieties.
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Amination : Reaction with hydrazine hydrate may introduce amino groups, enhancing biological activity .
Comparison with Analogous Compounds
| Compound | Structural Features | Key Differences |
|---|---|---|
| Benzimidazole | Benzene fused to imidazole ring | Lacks sulfur atom; simpler ring system |
| Thiazole | Five-membered ring with sulfur and nitrogen | Unfused, lacks imidazole component |
| Target Compound | Fused imidazole-thiazole system with carbonyl groups | Enhanced reactivity due to conjugated rings |
The fused imidazole-thiazole system in the target compound confers unique electronic and steric properties, distinguishing it from simpler heterocycles.
Research Findings and Challenges
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Synthesis Optimization : Industrial methods often employ continuous flow reactors to improve yield and purity.
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Biological Targeting : Studies focus on binding affinity with enzymes and DNA, though detailed mechanisms remain under investigation.
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Limitations : Variability in reaction conditions (e.g., pH, temperature) can significantly impact product quality, necessitating rigorous process control .
Scientific Research Applications
Basic Information
- Molecular Formula : CHNOS
- Molecular Weight : 158.18 g/mol
- CAS Number : 5718-87-6
Structure
The compound features a fused imidazole and thiazole ring system, which contributes to its distinctive chemical reactivity and biological properties. The structure allows for various chemical modifications that enhance its potential applications.
Chemistry
1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile intermediate in organic synthesis.
Biology
The compound exhibits significant biological activities , including antimicrobial and anticancer properties. Its mechanisms of action involve interactions with key molecular targets in biological systems.
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For example:
- Cytotoxicity Studies : Certain derivatives showed IC50 values as low as 1.12 μM against breast cancer cell lines (MDA-MB-231) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 9i | MDA-MB-231 | 1.65 |
| 9m | MDA-MB-231 | 1.12 |
- Antimicrobial Activity : The compound has demonstrated significant activity against various bacterial strains, indicating its potential as an antimicrobial agent.
Medicine
Ongoing research is exploring the potential of this compound in developing therapeutic agents for treating various diseases. Its structural properties allow it to interact effectively with biological systems.
Case Studies and Research Findings
Several studies have elucidated the biological effects of this compound:
- Cytotoxicity in Cancer Cells : A study reported selective cytotoxicity against prostate (DU-145), breast (MDA-MB-231), and cervical (HeLa) cancer cells.
- Apoptosis Induction : Assays indicated that certain derivatives triggered apoptosis in MDA-MB-231 cells through mechanisms involving cell cycle arrest and reactive oxygen species (ROS) generation.
- Synthesis and Evaluation : Research highlighted the synthesis of various derivatives tested for antiproliferative activity across multiple cancer cell lines .
Industrial Applications
In addition to its roles in research and medicine, this compound is utilized in the development of advanced materials with specific electronic or optical properties. Its unique chemical structure allows for the design of materials that meet specific performance criteria.
Mechanism of Action
The mechanism of action of 1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Key Observations :
- Stereoselectivity: Unlike spirothiazolidinones, which require chiral resolution, the target compound’s stereoselective synthesis avoids epimerization due to conformational stability (ΔH = 125 kJ/mol favoring equatorial substituents) .
- Functional Groups : Imidazo[2,1-b][1,3,4]thiadiazol-5(6H)-one derivatives incorporate a thiadiazole ring, increasing electron-withdrawing effects but reducing synthetic yields (65% vs. 85% for the target compound) .
Key Differences :
- Potency : The target compound exhibits broader activity (anti-inflammatory and antiviral) compared to imidazo[2,1-b][1,3,4]thiadiazolones, which are primarily antimicrobial .
- Mechanism: Spirothiazolidinones rely on ROS-mediated apoptosis, whereas the target compound directly inhibits enzymatic activity via binding to 5-LOX’s catalytic site .
- Specificity : 1H-1,2,3-Triazoles show higher affinity for metalloenzymes (e.g., carbonic anhydrase) due to their triazole-zinc interactions, unlike the thiazole-dione scaffold .
Physicochemical Properties
Table 3: Physicochemical Comparison
Biological Activity
1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Characterized by its fused imidazole and thiazole rings, this compound has been studied for various biological properties including antimicrobial and anticancer activities. This article synthesizes current research findings and provides a comprehensive overview of its biological activity.
- Molecular Formula : CHNOS
- Molecular Weight : 158.18 g/mol
- CAS Number : 5718-87-6
The compound's structure allows it to interact with biological systems effectively, making it a candidate for drug development.
Biological Activity Overview
This compound exhibits a range of biological activities:
Anticancer Activity
Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies have shown that certain imidazo[2,1-b]thiazoles exhibit promising cytotoxicity against various cancer cell lines. Notably:
- Cytotoxicity Studies : In vitro studies demonstrated that specific derivatives showed IC50 values as low as 1.12 μM against breast cancer cell lines (MDA-MB-231) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 9i | MDA-MB-231 | 1.65 |
| 9m | MDA-MB-231 | 1.12 |
These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a comparative study of imidazo[2,1-b]thiazole derivatives:
- Antimicrobial Effects : Several derivatives demonstrated significant activity against bacterial strains, indicating potential as an antimicrobial agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- DNA Interaction : It can potentially intercalate into DNA or affect its replication processes.
Case Studies and Research Findings
Several studies have elucidated the biological effects of this compound:
- Cytotoxicity in Cancer Cells : A study reported that imidazo[2,1-b]thiazoles exhibited selective cytotoxicity against prostate (DU-145), breast (MDA-MB-231), and cervical (HeLa) cancer cells .
- Apoptosis Induction : Detailed assays indicated that certain derivatives triggered apoptosis in MDA-MB-231 cells through mechanisms involving cell cycle arrest and reactive oxygen species (ROS) generation .
- Synthesis and Evaluation : Research highlighted the synthesis of various derivatives which were tested for their antiproliferative activity across multiple cancer cell lines .
Q & A
Advanced Research Question
- In Vitro :
- In Vivo :
How are spectroscopic techniques used to resolve structural ambiguities?
Basic Research Question
- ¹H NMR : Assign peaks to protons on the imidazo-thiazole core (δ 7.2–8.5 ppm for aromatic protons) and bridgehead hydrogens (δ 4.5–5.5 ppm) .
- NOESY : Confirm spatial proximity of substituents in fused bicyclic systems .
- X-ray Crystallography : Resolve absolute stereochemistry for chiral derivatives .
What role do substituents play in modulating physicochemical properties?
Advanced Research Question
- Electron-Donating Groups (EDGs) : Improve solubility via hydrogen bonding (e.g., -OH, -NH₂) but may reduce membrane permeability.
- Halogens (e.g., -Cl) : Enhance lipophilicity and binding to hydrophobic enzyme pockets .
- Steric Effects : Bulky groups at the 3-position can hinder enzyme access, reducing activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
